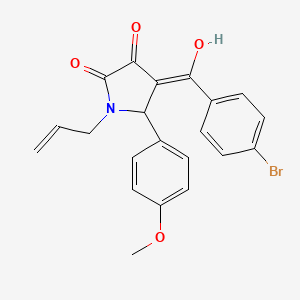![molecular formula C17H18N4O3 B5427348 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine](/img/structure/B5427348.png)
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10) and has been shown to exhibit superior antioxidant activity compared to CoQ10.
Aplicaciones Científicas De Investigación
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit protective effects against a wide range of diseases, including cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine is a mitochondria-targeted antioxidant that accumulates in the mitochondria due to its positive charge. It acts as a scavenger of reactive oxygen species (ROS) and protects the mitochondria from oxidative damage. This compound also enhances the activity of mitochondrial enzymes, which leads to increased energy production and improved mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to improve mitochondrial function and reduce oxidative stress in various tissues. It has been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity. This compound has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine is its ability to target the mitochondria, which makes it an ideal tool for studying mitochondrial function and oxidative stress. However, this compound has limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine research. One area of interest is the development of this compound analogs with improved stability and solubility. Another area of interest is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, there is a need for further research on the mechanisms underlying the protective effects of this compound in different tissues and disease models.
Métodos De Síntesis
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}-2,4,6-trimethylpyrimidine can be synthesized by reacting ubiquinone-10 (CoQ10) with a chloroalkyl derivative of triphenylphosphonium (TPP) in the presence of a base. The reaction results in the formation of a quaternary ammonium salt, which is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine to yield this compound.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2,4,6-trimethylpyrimidin-5-yl)oxymethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-16(11(2)19-12(3)18-10)23-9-15-20-17(21-24-15)13-5-7-14(22-4)8-6-13/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHMQGCQUKRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5427267.png)

![N-{4-[(allylamino)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5427283.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B5427295.png)
![4-benzyl-5-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5427302.png)
![7-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5427310.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5427326.png)
![N-(4-bromophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427333.png)
![N-{2-oxo-2-[(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)amino]ethyl}benzamide](/img/structure/B5427335.png)
![4-amino-N-{4-[2-(1,3-benzodioxol-5-yl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5427341.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-4-morpholin-4-ylbutanamide](/img/structure/B5427343.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5427365.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5427373.png)